6-Aminoindoline dihydrochloride
Overview
Description
6-Aminoindoline dihydrochloride is a chemical compound that is not directly mentioned in the provided papers, but it is related to the 6-aminoquinoline and 6-aminoindolo[2,1-a]isoquinoline derivatives discussed. These compounds are of interest due to their potential applications in organic electronics and drug design. The synthesis of these derivatives often involves multi-step reactions that can include the Povarov reaction, dihydroquinoline oxidation, and imine reduction, as well as the Skraup–Doebner–Von Miller reaction for the introduction of amino groups .
Synthesis Analysis
The synthesis of 6-aminoquinoline derivatives is achieved through a tandem Povarov reaction followed by dihydroquinoline oxidation and imine reduction. This method allows for the creation of both symmetrical and unsymmetrical tetraarylpyrido[2,3-g]quinolines . Another approach for synthesizing mono-substituted derivatives of 6-aminoquinoline involves the Skraup–Doebner–Von Miller reaction, with p-chloroaniline as the optimal oxidant. The nitro group in these reactions is effectively reduced by SnCl2 without the removal of the halo group .
Molecular Structure Analysis
The molecular structure of 6-aminoindoline derivatives can be complex, with the possibility of multiple diastereoisomers. An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline has been reported, which also led to the isolation and stereochemical elucidation of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline. The stereochemistry was determined through chemical conversion and spectral data analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6-aminoindoline derivatives are intricate and require careful control of reaction conditions. For instance, the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles involves the treatment of 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr and an excess of K2CO3 in DMSO at 100°C .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 6-aminoindoline dihydrochloride are not explicitly detailed in the provided papers, the properties of similar compounds suggest that they are likely to be solid at room temperature and may have specific solubility characteristics depending on the substituents present on the indoline ring. The reactivity of these compounds can be inferred from their synthesis methods, which involve multiple steps and various reagents and catalysts .
Scientific Research Applications
1. Antimalarial Drug Research
6-Aminoindoline dihydrochloride is closely related to 8-aminoquinolines, a class of compounds with significant implications in antimalarial drug research. Studies have highlighted the history and development of 8-aminoquinoline therapy for latent malaria, emphasizing its role in treating this condition and exploring the potential for new drug discoveries in this area (Baird, 2019).
2. Synthesis and Characterization in Medicinal Chemistry
Research on the synthesis and characterization of compounds closely related to 6-aminoindoline dihydrochloride, like 1-amino-2-methylindoline, has been conducted. This work is crucial for understanding the formation of various new products and proposing mechanisms for their formation, which can aid in the development of drugs for various diseases (Peyrot et al., 2001).
3. Catalytic Asymmetric Construction in Drug Discovery
Research into catalytic asymmetric construction of aminoindoline scaffolds, like 3-aminoindolines, is significant for drug discovery. These scaffolds can be further modified to produce compounds with notable antitumor activities, demonstrating the importance of chirality in their bioactivity (Wang et al., 2022).
4. Study of Tubulin Polymerization Inhibitors
Research on methoxy-substituted indoles, structurally similar to 6-aminoindoline, has been conducted to study their role as inhibitors of tubulin polymerization, a critical mechanism in the action of certain cytostatics. These studies contribute to the understanding of the structural requirements for such bioactivity, which is valuable for developing new anticancer drugs (Gastpar et al., 1998).
Safety And Hazards
properties
IUPAC Name |
2,3-dihydro-1H-indol-6-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-2-1-6-3-4-10-8(6)5-7;;/h1-2,5,10H,3-4,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCGXUKNUAIELU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950951 | |
Record name | 6-Indolinamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Aminoindoline dihydrochloride | |
CAS RN |
28228-73-1 | |
Record name | 6-Indolinamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60950951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Indolin-6-ylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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